molecular formula C22H18N2O2S B2803596 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-99-8

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2803596
CAS No.: 324758-99-8
M. Wt: 374.46
InChI Key: IFORKADRSYFXKJ-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-amine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide stands out due to its unique combination of a benzothiazole core and a phenoxybenzamide moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-12-15(2)20-19(13-14)23-22(27-20)24-21(25)16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFORKADRSYFXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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